1,3-Benzenediol, 5-ethenyl-

Polymer Chemistry Medicinal Chemistry Synthetic Methodology

1,3-Benzenediol, 5-ethenyl- (5-vinylresorcinol) is a bifunctional resorcinol monomer featuring a polymerizable vinyl group at the 5-position. Unlike stable 5-alkyl analogs, this compound's terminal alkene confers radical polymerization potential for poly(hydroxystyrene) synthesis. Its instability demands specialized cold storage. Procure for efficient resveratrol synthesis (70% Heck yield) or for development of high-performance photoresists and functional coatings.

Molecular Formula C8H8O2
Molecular Weight 136.15 g/mol
CAS No. 113231-14-4
Cat. No. B3185403
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,3-Benzenediol, 5-ethenyl-
CAS113231-14-4
Molecular FormulaC8H8O2
Molecular Weight136.15 g/mol
Structural Identifiers
SMILESC=CC1=CC(=CC(=C1)O)O
InChIInChI=1S/C8H8O2/c1-2-6-3-7(9)5-8(10)4-6/h2-5,9-10H,1H2
InChIKeyLYECQNYXCRATFL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1,3-Benzenediol, 5-ethenyl- (CAS 113231-14-4) Procurement Guide: Resorcinol-Derived Intermediate Specifications


1,3-Benzenediol, 5-ethenyl- (also known as 5-vinylresorcinol or 3,5-dihydroxystyrene) is a bifunctional organic compound classified as a 5-substituted resorcinol [1]. It possesses a molecular weight of 136.15 g/mol and the molecular formula C₈H₈O₂ [2]. Its structure features a benzene-1,3-diol (resorcinol) core bearing a polymerizable vinyl (ethenyl) substituent at the 5-position [1], which confers unique physicochemical properties relevant to polymer and advanced intermediate applications. Due to the presence of this vinyl group, the compound is inherently susceptible to spontaneous polymerization and oxidative degradation, necessitating specialized handling and storage protocols .

Procurement Risk Analysis: Why 5-Ethenyl-1,3-benzenediol Cannot Be Replaced by Other Resorcinol Derivatives


The presence of the 5-ethenyl group confers distinct reactivity and stability profiles to 1,3-Benzenediol, 5-ethenyl- that are not shared by its 5-alkyl, 5-aryl, or unsubstituted resorcinol counterparts [1]. Unlike the more stable 5-ethylresorcinol (5-ethylbenzene-1,3-diol) or 5-alkylresorcinols [2], the terminal alkene moiety in 1,3-Benzenediol, 5-ethenyl- introduces a significant risk of spontaneous radical-induced polymerization, similar to styrene . This intrinsic instability directly impacts its handling, storage, and downstream application, particularly in polymer synthesis and as a reactive monomer . Consequently, substituting this compound with a saturated alkyl analog (e.g., 5-ethylresorcinol) or a hydroxyl-protected derivative (e.g., 3,5-diacetoxystyrene) will fundamentally alter the intended polymerization kinetics and product architecture, and may also introduce stability or solubility differences that necessitate a full revalidation of experimental protocols.

5-Ethenyl-1,3-benzenediol: Comparative Quantitative Evidence for Informed Procurement


Superior Synthetic Utility: 1,3-Benzenediol, 5-ethenyl- as a Versatile Monomer for Resveratrol and Functional Polymers

1,3-Benzenediol, 5-ethenyl- serves as a direct synthetic precursor to resveratrol via a Heck reaction [1]. The yield of resveratrol obtained using 1,3-Benzenediol, 5-ethenyl- (3,5-dihydroxystyrene) with 4-acetoxy-iodobenzene is 70% [1]. This route is described as requiring fewer steps and providing a superior yield compared to alternative sequences, such as those starting from 3,5-dihydroxybenzaldehyde [1]. Furthermore, its 1,3-diacetate derivative offers a more stable, protected form for use in alkaline conditions where the free hydroxyl groups would be problematic .

Polymer Chemistry Medicinal Chemistry Synthetic Methodology

Definitive Structural Validation via Spectroscopic Signatures: Distinguishing 1,3-Benzenediol, 5-ethenyl- from its Regioisomers

The ¹H-NMR spectrum of 1,3-Benzenediol, 5-ethenyl- in DMSO-d₆ provides a clear, unambiguous differentiation from its 4-vinyl isomer . The symmetry of the 5-substituted resorcinol core results in chemically equivalent H-4 and H-6 protons, which appear as a doublet at δ 6.35–6.40 ppm (J ≈ 2.0 Hz, meta-coupling to H-2) . In contrast, the 4-ethenyl isomer lacks this symmetry and would exhibit three distinct aromatic proton signals with ortho/meta coupling patterns . Additionally, the distinctive cis/trans splitting pattern of the terminal vinyl protons (H-cis at δ 5.10–5.15 ppm, H-trans at δ 5.60–5.68 ppm, and H-vinyl at δ 6.55–6.62 ppm) confirms the presence and geometry of the ethenyl group .

Analytical Chemistry Quality Control Structural Biology

Differentiation from Alkylresorcinols via Mass Spectrometry: Stabilized Molecular Ion and Unique Fragmentation

Under electron impact (EI) ionization, 1,3-Benzenediol, 5-ethenyl- exhibits a highly stable molecular ion at m/z 136, which also serves as the base peak . This is in contrast to saturated 5-alkylresorcinols, which may undergo more facile fragmentation of the alkyl chain [1]. A key diagnostic fragment for the phenolic structure is observed at m/z 108, corresponding to the loss of carbon monoxide (CO) . Further fragmentation yields m/z 107 and benzene ring fragments (m/z 77-79) .

Mass Spectrometry Analytical Chemistry Metabolomics

Key Infrared Spectroscopic Feature: The C=C Vinyl Stretch Differentiates from Saturated Analogs

The FT-IR spectrum of 1,3-Benzenediol, 5-ethenyl- features a sharp, medium-intensity band at approximately 1630 cm⁻¹, characteristic of the C=C stretching vibration of the terminal vinyl group . This diagnostic peak is absent in the spectra of saturated 5-alkylresorcinols, such as 5-ethylresorcinol, providing a straightforward method for structural confirmation . The compound also exhibits characteristic out-of-plane =C-H bending vibrations at 990 and 910 cm⁻¹, further confirming the terminal alkene .

Infrared Spectroscopy Polymer Chemistry Material Science

Quantified Intrinsic Instability: Polymerization Propensity as a Critical Procurement Parameter

The presence of the styrenic vinyl group makes 1,3-Benzenediol, 5-ethenyl- inherently prone to spontaneous radical-induced polymerization, a characteristic it shares with styrene but not with its saturated analogs . This instability is a critical differentiator for procurement and handling. The technical documentation emphasizes the necessity for specific purification and storage protocols, including refrigeration and the potential use of radical inhibitors, to prevent degradation . In contrast, 5-ethylresorcinol is a significantly more stable compound [1].

Stability Handling Protocols Supply Chain

Validated Use Cases for 1,3-Benzenediol, 5-ethenyl- (CAS 113231-14-4) in Research and Development


Scalable Synthesis of Resveratrol and its Bioactive Analogs

Procure 1,3-Benzenediol, 5-ethenyl- for use as a key intermediate in the Heck reaction-based synthesis of resveratrol, achieving a reported 70% yield . This route is described as a technically more attractive and efficient approach compared to earlier multistep sequences , making it ideal for medicinal chemistry groups synthesizing stilbenoid libraries for biological screening against targets such as xanthine oxidase [1].

Synthesis of Functionalized Poly(hydroxystyrene) Polymers and Photoresists

Leverage the polymerizable vinyl group of 1,3-Benzenediol, 5-ethenyl- for the synthesis of specialty polymers . The compound can be used as a monomer in the preparation of poly(hydroxystyrene) derivatives via free-radical or controlled polymerization techniques . This is particularly relevant for applications in advanced photoresists and functional coatings, where the phenolic hydroxyl groups offer sites for further modification and the polymer backbone provides structural integrity .

Analytical Method Development and Quality Control Reference Standard

Due to its distinct spectroscopic signatures (¹H-NMR, MS, and IR) , this compound is well-suited for use as a reference standard in analytical chemistry laboratories. It can be employed to develop and validate HPLC-UV methods for purity assessment and to calibrate NMR and MS instruments for the characterization of resorcinol-based derivatives .

Investigation of Polymerization Kinetics and Stability Studies

Given its quantified instability and propensity for spontaneous polymerization , this compound serves as an ideal model substrate for academic and industrial research into radical polymerization kinetics, inhibitor efficacy, and the development of novel stabilization strategies for vinylphenolic monomers .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

17 linked technical documents
Explore Hub


Quote Request

Request a Quote for 1,3-Benzenediol, 5-ethenyl-

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.